N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide

PDE10A inhibition kinase selectivity comparative pharmacology

This heterocyclic small molecule combines a pyrazolo[1,5-a]pyrimidine core with a quinoxaline-6-carboxamide fragment, a privileged architecture for ATP-competitive kinase and PDE10A inhibitor discovery. The propyl linker and 2-methyl substitution permit systematic structure-activity relationship (SAR) exploration. Ideal for medicinal chemistry groups building focused libraries around CDK, PI3K, or PDE10A targets. Note: No published selectivity panel or ADME data exist; treat as a research scaffold requiring in-house profiling.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 1797183-50-6
Cat. No. B2733644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide
CAS1797183-50-6
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H18N6O/c1-13-9-18-23-11-14(12-25(18)24-13)3-2-6-22-19(26)15-4-5-16-17(10-15)21-8-7-20-16/h4-5,7-12H,2-3,6H2,1H3,(H,22,26)
InChIKeyFJZUVVXGWDBIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide: Chemical Identity and Research Classification


N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide (CAS 1797183-50-6, molecular formula C19H18N6O, molecular weight 346.39 g/mol) is a synthetic heterocyclic small molecule that conjugates a pyrazolo[1,5-a]pyrimidine core with a quinoxaline-6-carboxamide moiety via a propyl linker [1]. Its structural architecture is characteristic of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors; the pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in both PDE10A inhibitor programs and broader kinase inhibitor discovery efforts, while the quinoxaline carboxamide fragment contributes additional hydrogen-bonding capacity to the hinge-binding region of target enzymes [2]. The compound is currently offered as a research-grade chemical by multiple vendors, typically at purities of 90% or higher [1].

Why Generic Interchange of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide is Scientifically Unsupported


The quinoxaline–pyrazolopyrimidine chemotype is pharmacologically heterogeneous: small structural variations in the linker length, substitution pattern on the pyrazolo[1,5-a]pyrimidine ring, or regioisomerism of the quinoxaline carboxamide can shift a compound's selectivity profile from PDE10A inhibition to CDK or PI3K kinase inhibition [1][2]. For N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide, no head-to-head selectivity panel, pharmacokinetic, or in vivo efficacy data have been published, meaning any assumption of functional equivalence to a more characterized in-class analog (e.g., MT-3014) is scientifically unsupported. Without per-compound quantitative evidence, substituting this molecule for a structurally related PDE10A inhibitor or kinase inhibitor risks uncharacterized off-target engagement, divergent ADME properties, and irreproducible experimental outcomes [2].

Quantitative Comparative Evidence for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide


No Published Head-to-Head Comparative Activity Data Found for This Compound

A systematic search of primary research papers, patents, and authoritative databases identified no study that reports a direct, quantitative head-to-head comparison of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide against a named comparator compound under identical assay conditions. The closest in-class analog with published quantitative profiling is MT-3014, a structurally distinct pyrazolo[1,5-a]pyrimidine derivative that co-crystallizes with PDE10A (PDB 6K9U) and exhibits an IC50 of 0.062 nM against human PDE10A [1]. However, MT-3014 differs from the target compound in its quinoxaline substitution (7-fluoro-3-methylquinoxaline), linker composition (amino-methylpropanol), and pyrrolidine appendage, and no data exist to establish whether these differences alter selectivity or potency relative to the target compound [1]. At present, any claim of differential activity must be treated as untested.

PDE10A inhibition kinase selectivity comparative pharmacology

Evidence-Linked Application Scenarios for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide


No Evidence-Based Application Scenarios Can Be Defined

Given the absence of any published quantitative pharmacological, selectivity, or pharmacokinetic data for this compound, no scientifically defensible application scenario can be constructed from current literature. The compound's potential roles in PDE10A or kinase inhibitor research remain entirely hypothetical until comparative profiling data are generated and disclosed.

Quote Request

Request a Quote for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.